1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid chemical properties
1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid chemical properties
This technical guide details the chemical properties, synthesis, and applications of 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid , a critical intermediate in the synthesis of fused heterocyclic drug scaffolds.[1]
[1]
Executive Summary
1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid is a bifunctional building block characterized by a piperidine ring N-arylated with an electron-deficient 3-nitropyridine moiety.[1] It serves as a strategic "turn" scaffold in medicinal chemistry. The ortho-nitro substituent on the pyridine ring is highly reactive toward reduction, enabling the formation of fused bicyclic systems (e.g., pyrido[2,3-b]pyrazines) or privileged kinase inhibitor motifs. This guide outlines its physicochemical profile, validated synthesis via SNAr mechanisms, and downstream utility.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
This molecule combines the solubility-enhancing properties of the piperidine carboxylic acid (nipecotic acid) with the reactive handle of the nitropyridine.
| Property | Data / Description |
| Systematic Name | 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid |
| Molecular Formula | C₁₁H₁₃N₃O₄ |
| Molecular Weight | 251.24 g/mol |
| Core Scaffold | N-Aryl Piperidine / 3-Nitropyridine |
| Chirality | Contains one chiral center at C3 of the piperidine ring.[1][2] (Available as racemate, (R)-isomer, or (S)-isomer depending on starting nipecotic acid) |
| Appearance | Yellow to orange crystalline solid (characteristic of nitro-aromatics) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar solvents; soluble in aqueous base (as carboxylate). |
| pKa (Predicted) | COOH: ~3.8–4.2 Pyridine N: ~2.0 (Suppressed by nitro group) Piperidine N: Non-basic (delocalized into pyridine ring) |
Structural Analysis[1][9]
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Electronic Push-Pull: The piperidine nitrogen lone pair is delocalized into the electron-deficient pyridine ring (vinylogous amide character).[1] This significantly reduces the basicity of the piperidine nitrogen compared to free nipecotic acid.
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Steric Conformation: The bulky nitro group at the 3-position forces the piperidine ring to twist out of coplanarity with the pyridine ring to minimize steric clash, influencing binding kinetics in protein pockets.
Validated Synthetic Protocol (SNAr)
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr).[3][4] The 2-position of the pyridine is activated for nucleophilic attack by the adjacent electron-withdrawing nitro group and the ring nitrogen.[1]
Reaction Scheme
The reaction couples 2-chloro-3-nitropyridine (electrophile) with nipecotic acid (nucleophile).[1]
Caption: SNAr pathway. The base neutralizes the HCl byproduct, driving the equilibrium forward.
Step-by-Step Methodology
Reagents: 2-Chloro-3-nitropyridine (1.0 equiv), Nipecotic acid (1.1 equiv), Triethylamine (TEA, 2.5 equiv) or Potassium Carbonate (K₂CO₃, 2.0 equiv).[1][5] Solvent: DMF or Acetonitrile.
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Preparation: Dissolve 2-chloro-3-nitropyridine in DMF (0.5 M concentration).
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Addition: Add nipecotic acid followed by the base. The reaction is exothermic; add base slowly if scaling up >10g.
-
Reaction: Heat to 60–80°C for 4–6 hours. Monitor by LCMS (disappearance of chloride starting material, m/z ~158).
-
Checkpoint: The product will appear as a major peak at [M+H]⁺ = 252.
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-
Workup (Acid-Base Extraction):
-
Dilute the reaction mixture with water. The solution will be basic (pH >9) due to excess base; the product exists as a soluble carboxylate salt.
-
Wash with ethyl acetate to remove unreacted neutral organic impurities (e.g., unreacted chloropyridine).
-
Crucial Step: Acidify the aqueous layer carefully with 1N HCl to pH ~3–4. The product (free acid) will precipitate as a yellow solid.
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-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallization from Ethanol/Water if necessary.
Reactivity & Downstream Applications[1]
The core value of this molecule lies in the nitro-reduction sequence, which unlocks two distinct chemical pathways:
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Pathway A (Cyclization): Intramolecular condensation between the reduced amine (at C3-Py) and the carboxylic acid (at C3-Pip) or an external electrophile.[1]
-
Pathway B (Scaffold Decoration): Amide coupling at the carboxylic acid followed by nitro reduction to yield kinase inhibitors.
Caption: Divergent synthesis pathways. Reduction of the nitro group is the "gatekeeper" step.
Key Reaction: Nitro Reduction
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Method: Hydrogenation (H₂, 1 atm, 10% Pd/C, MeOH) is cleanest.
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Observation: Color change from yellow (nitro) to colorless/pale brown (amine).
-
Stability Warning: The resulting amino-acid is zwitterionic and prone to oxidation; use immediately or store under inert gas.[1]
Analytical Characterization
Validating the structure requires confirming the presence of the carboxylic acid and the integrity of the nitropyridine ring.
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¹H NMR (DMSO-d₆):
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Pyridine Ring: Three distinct aromatic signals.[5] The proton at C6 (adjacent to N) typically appears as a doublet of doublets at ~8.5 ppm . The C4 proton (adjacent to Nitro) is deshielded, appearing ~8.2 ppm .
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Piperidine Ring: A complex multiplet region from 1.5–4.5 ppm . The protons adjacent to the nitrogen (N-CH₂) will be deshielded (~3.8–4.2 ppm) due to the electron-withdrawing nitropyridine.[1]
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Carboxylic Acid: Broad singlet at ~12.0–13.0 ppm (exchangeable with D₂O).
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-
Mass Spectrometry (ESI):
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IR Spectroscopy:
Safety & Handling
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Nitroaromatics: Generally considered potentially explosive if heated under confinement, though this specific derivative is stable at standard process temperatures. Handle as a potential mutagen.
-
Skin/Eye Contact: The compound is an organic acid and a nitropyridine; it will cause irritation and potential staining (yellow) of skin. Wear nitrile gloves and safety glasses.
-
Storage: Store in amber vials (light sensitive) at 2–8°C.
References
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Synthesis of Piperidine Derivatives
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SNAr Mechanism on Nitropyridines
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Nipecotic Acid Properties
Sources
- 1. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4 | CID 11243758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(+)-3-哌啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Pyridine-3-carboxamide;pyridine-3-carboxylic acid | C12H11N3O3 | CID 18680525 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. Anticonvulsant activity of the nipecotic acid ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

